4-(2,2-difluoroethoxy)-1H-pyrazole
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Overview
Description
4-(2,2-difluoroethoxy)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a 2,2-difluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-difluoroethoxy)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a difluoroethoxy reagent. One common method includes the use of difluoromethylation reagents to introduce the difluoroethoxy group onto the pyrazole ring . The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-difluoroethoxy)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The difluoroethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents . The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
4-(2,2-difluoroethoxy)-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,2-difluoroethoxy)-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoroethoxy-substituted pyrazoles and related heterocyclic compounds . Examples include:
- 4-(2,2-difluoroethoxy)-1H-pyrazole
- 4-(2,2-difluoroethoxy)-1H-pyrrole
- 4-(2,2-difluoroethoxy)-1H-imidazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethoxy group enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
2752129-81-8 |
---|---|
Molecular Formula |
C5H6F2N2O |
Molecular Weight |
148.1 |
Purity |
95 |
Origin of Product |
United States |
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